molecular formula C17H14ClF3N2O3 B11010989 4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11010989
M. Wt: 386.8 g/mol
InChI Key: DUJYJLYKBOQGKW-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is characterized by its complex structure, which includes an acetylamino group, a chloro group, a methoxy group, and a trifluoromethyl-substituted phenyl group.

Preparation Methods

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes several types of chemical reactions:

Common reagents include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

4-(acetylamino)-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.

Properties

Molecular Formula

C17H14ClF3N2O3

Molecular Weight

386.8 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H14ClF3N2O3/c1-9(24)22-14-8-15(26-2)12(7-13(14)18)16(25)23-11-5-3-4-10(6-11)17(19,20)21/h3-8H,1-2H3,(H,22,24)(H,23,25)

InChI Key

DUJYJLYKBOQGKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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